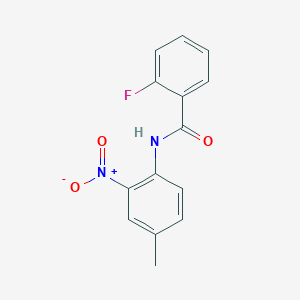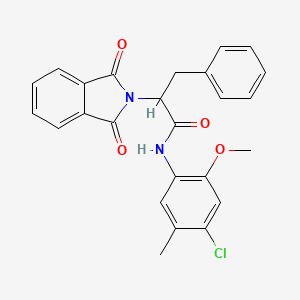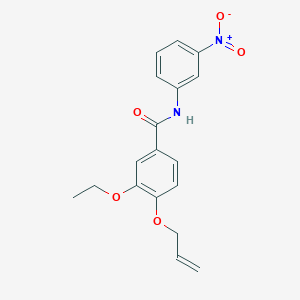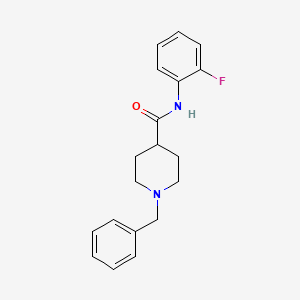
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one is a complex organic compound that belongs to the class of chromenyl derivatives. This compound features a chromene ring system substituted with a nitro group and a piperidine moiety, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the nitro group and the piperidine ring. The final step involves the addition of the 2-methylpropan-1-one moiety. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chromene ring can be hydrogenated to form a dihydrochromene derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The chromene core may also play a role in the compound’s overall activity by stabilizing the molecule and facilitating its interaction with target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one: Lacks the 2-methyl group.
Uniqueness
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chromene core, nitro group, and piperidine ring makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)17(21)15-11-13-10-14(20(22)23)6-7-16(13)24-18(15)19-8-4-3-5-9-19/h6-7,10-12,18H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMNUYWIJRUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5186472.png)
![[2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate](/img/structure/B5186473.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[2-(trifluoromethyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5186496.png)
![ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]BENZOATE](/img/structure/B5186499.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5186506.png)

![6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5186509.png)
![4-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5186519.png)

